Cas no 2319721-01-0 (2-(2-chlorophenyl)-1-{3-methylidene-8-azabicyclo3.2.1octan-8-yl}ethan-1-one)

2-(2-chlorophenyl)-1-{3-methylidene-8-azabicyclo3.2.1octan-8-yl}ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-(2-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one
- 2-(2-chlorophenyl)-1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)ethanone
- 2-(2-chlorophenyl)-1-{3-methylidene-8-azabicyclo3.2.1octan-8-yl}ethan-1-one
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- Inchi: 1S/C16H18ClNO/c1-11-8-13-6-7-14(9-11)18(13)16(19)10-12-4-2-3-5-15(12)17/h2-5,13-14H,1,6-10H2
- InChI Key: UVOXHNUGVPUHFU-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1CC(N1C2CC(=C)CC1CC2)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 365
- XLogP3: 3.3
- Topological Polar Surface Area: 20.3
2-(2-chlorophenyl)-1-{3-methylidene-8-azabicyclo3.2.1octan-8-yl}ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6561-4655-2μmol |
2-(2-chlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one |
2319721-01-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6561-4655-3mg |
2-(2-chlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one |
2319721-01-0 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6561-4655-25mg |
2-(2-chlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one |
2319721-01-0 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6561-4655-15mg |
2-(2-chlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one |
2319721-01-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6561-4655-5mg |
2-(2-chlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one |
2319721-01-0 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6561-4655-30mg |
2-(2-chlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one |
2319721-01-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6561-4655-4mg |
2-(2-chlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one |
2319721-01-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6561-4655-20mg |
2-(2-chlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one |
2319721-01-0 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6561-4655-5μmol |
2-(2-chlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one |
2319721-01-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6561-4655-50mg |
2-(2-chlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one |
2319721-01-0 | 50mg |
$160.0 | 2023-09-08 |
2-(2-chlorophenyl)-1-{3-methylidene-8-azabicyclo3.2.1octan-8-yl}ethan-1-one Related Literature
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A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
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Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
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Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
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Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
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Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
Additional information on 2-(2-chlorophenyl)-1-{3-methylidene-8-azabicyclo3.2.1octan-8-yl}ethan-1-one
Comprehensive Analysis of 2-(2-chlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one (CAS No. 2319721-01-0)
The compound 2-(2-chlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one (CAS No. 2319721-01-0) is a structurally unique molecule that has garnered significant attention in recent years due to its potential applications in pharmaceutical research and organic synthesis. This bicyclic derivative combines a chlorophenyl moiety with an 8-azabicyclo[3.2.1]octane scaffold, making it a subject of interest for drug discovery programs targeting neurological and metabolic disorders. Its methylidene group further enhances its reactivity, enabling diverse synthetic modifications.
In the context of current research trends, this compound aligns with the growing demand for novel heterocyclic frameworks in medicinal chemistry. Scientists are particularly intrigued by its potential as a precursor for kinase inhibitors or GPCR modulators, given the pharmacological relevance of similar bicyclic structures. The chlorophenyl-azabicyclo combination has shown promise in preliminary studies for modulating protein-protein interactions, a hot topic in targeted therapy development.
From a synthetic chemistry perspective, the 3-methylidene-8-azabicyclo[3.2.1]octane core presents fascinating challenges and opportunities. Recent publications highlight its utility in constructing sp3-rich fragments for fragment-based drug design (FBDD), addressing the pharmaceutical industry's need for three-dimensional molecular diversity. The compound's CAS No. 2319721-01-0 serves as a crucial identifier in patent literature and chemical databases, where researchers frequently search for bicyclic amine derivatives with specific substitution patterns.
The compound's physicochemical properties, including its logP and hydrogen bond acceptor/donor count, make it particularly interesting for blood-brain barrier permeability studies. This aligns with current industry focus on CNS drug development, where researchers actively seek novel scaffolds that combine favorable pharmacokinetic properties with synthetic accessibility. The presence of both chloro and methylidene functionalities allows for strategic derivatization, enabling structure-activity relationship (SAR) studies across multiple therapeutic areas.
In analytical chemistry, 2-(2-chlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one presents interesting challenges for chromatographic separation and spectroscopic characterization. Recent advances in UHPLC-MS techniques have improved detection and quantification of such complex bicyclic compounds, addressing common researcher queries about analytical method development for similar structures. The compound's unique mass fragmentation pattern serves as a valuable reference in mass spectral libraries.
The synthetic accessibility of this molecule has been enhanced by recent developments in transition metal-catalyzed cyclization methods, particularly those employing palladium or nickel catalysts. These methodological advances respond to frequent search queries regarding efficient synthesis of azabicyclic compounds. The methylidene group offers additional possibilities for click chemistry applications, making the compound valuable for bioconjugation studies and probe development in chemical biology.
From a regulatory perspective, while not classified as hazardous, proper handling of 2-(2-chlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one requires standard laboratory safety protocols. Researchers frequently search for stability data and storage conditions for such compounds, emphasizing the need for comprehensive technical documentation. The compound's stability under various pH conditions makes it particularly interesting for formulation studies in drug development pipelines.
In conclusion, CAS No. 2319721-01-0 represents an important structural motif in contemporary medicinal chemistry. Its combination of chlorophenyl and azabicyclo elements addresses multiple current research needs, from fragment-based screening to privileged structure development. As synthetic methodologies continue to evolve, this compound family will likely play an increasingly important role in addressing challenges in drug discovery and chemical biology.
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